molecular formula C10H13FO2 B6315257 (2-Fluoro-3-isopropoxyphenyl)methanol CAS No. 2586126-16-9

(2-Fluoro-3-isopropoxyphenyl)methanol

Cat. No. B6315257
CAS RN: 2586126-16-9
M. Wt: 184.21 g/mol
InChI Key: CJTKNJXCTJPOKJ-UHFFFAOYSA-N
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Description

“(2-Fluoro-3-isopropoxyphenyl)methanol” is a chemical compound with the CAS Number: 2586126-16-9 . It has a molecular weight of 184.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is 1S/C10H13FO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6H2,1-2H3 . This suggests that the compound consists of a phenyl ring with a fluoro group at the 2nd position and an isopropoxy group at the 3rd position, along with a methanol group.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 184.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(2-Fluoro-3-isopropoxyphenyl)methanol” can provide detailed safety and hazard information . It’s important to handle all chemicals with appropriate safety measures to prevent any harmful exposure or accidents.

properties

IUPAC Name

(2-fluoro-3-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTKNJXCTJPOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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